

An In-depth Technical Guide to Bis(tributyltin)oxide (C₂₄H₅₄OSn₂)

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Compound of Interest

Compound Name: *bis(Tributyltin)oxide*

Cat. No.: B142050

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tributyltin)oxide (TBTO), with the molecular formula C₂₄H₅₄OSn₂, is an organotin compound recognized for its potent biocidal properties. Historically, it has been extensively used as an anti-fouling agent in marine paints, a fungicide, and a wood preservative.[1] However, due to its significant toxicity to non-target organisms and its persistence in the environment, its use has been increasingly restricted.[2] For researchers and professionals in drug development, TBTO serves as a valuable, albeit hazardous, tool for studying various cellular processes. Its well-documented effects on the immune system, induction of cellular stress, and programmed cell death provide a model for investigating complex signaling pathways. This guide offers a comprehensive overview of the technical data, experimental protocols, and cellular mechanisms of action related to **bis(tributyltin)oxide**.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **bis(tributyltin)oxide** is essential for its safe handling and application in experimental settings.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₅₄ OSn ₂	[3]
Molecular Weight	596.10 g/mol	[3]
Appearance	Clear, colorless to pale yellow liquid	[4]
Odor	Weak	[4]
Melting Point	-45 °C	[4]
Boiling Point	180 °C at 2 mmHg	[4]
Density	1.17 g/mL at 25 °C	[2]
Solubility	Insoluble in water; soluble in most organic solvents such as ethanol, chloroform, and benzene.	[1]
Vapor Pressure	7.5 x 10 ⁻⁶ mmHg	[4]
LogP	3.84	[4]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **bis(tributyltin)oxide**.

Technique	Data	Reference(s)
^1H NMR	The proton NMR spectrum shows characteristic signals for the butyl groups.	[5]
^{13}C NMR	The carbon NMR spectrum displays peaks corresponding to the butyl chains.	[6]
Mass Spectrometry (MS)	Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecule $[\text{M}+\text{H}]^+$ at m/z 599. Fragmentation can lead to the formation of the $[\text{Bu}_3\text{Sn}]^+$ ion at m/z 291 and further loss of butene molecules.	[7][8]
Infrared (IR) Spectroscopy	The IR spectrum exhibits characteristic bands for Sn-O-Sn and Sn-C vibrations.	[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **bis(tributyltin)oxide** in research.

Synthesis of Bis(tributyltin)oxide

This protocol describes the synthesis of **bis(tributyltin)oxide** from the hydrolysis of tri-*n*-butyltin chloride.[10]

Materials:

- Tri-*n*-butyltin chloride
- 20% aqueous sodium hydroxide solution

- Acid clay (filter aid)
- Water
- Four-necked flask, stirrer, thermometer, reflux condenser

Procedure:

- Equip a four-necked flask with a stirrer, thermometer, and reflux condenser.
- Introduce 385 g of 20% aqueous sodium hydroxide solution into the flask and heat to 50 °C.
- Slowly add 200 g of tri-n-butyltin chloride dropwise over 30 minutes while maintaining the temperature at 50 °C.
- Allow the reaction to proceed at 50 °C for one hour with continuous stirring.
- After the reaction, let the mixture stand to allow for phase separation into an organic and an aqueous layer.
- Due to potential emulsification, add 5 g of acid clay to the organic phase as a filter aid.
- Filter the organic phase.
- Wash the filtrate with 100 g of water.
- Separate the organic phase and dehydrate it under reduced pressure to obtain **bis(tributyltin)oxide**.
- The purity can be determined by hydrochloric acid titration. A yield of approximately 92% with 96.3% purity can be expected.[\[10\]](#)

Cell Viability MTT Assay

The MTT assay is a colorimetric method to assess cell viability following treatment with **bis(tributyltin)oxide**.[\[3\]](#)[\[11\]](#)

Materials:

- Cells in culture
- **Bis(tributyltin)oxide** (stock solution in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
- Treat the cells with various concentrations of **bis(tributyltin)oxide** and appropriate vehicle controls.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Calcium with Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent dye Fura-2 AM.^{[1][4]}

Materials:

- Cells cultured on coverslips

- **Bis(tributyltin)oxide**
- Fura-2 AM (stock solution in DMSO)
- Recording buffer (e.g., HEPES-buffered saline)
- Fluorescence imaging system

Procedure:

- Load the cells with 1 µg/mL Fura-2 AM in the recording buffer for 30 minutes at room temperature in the dark.
- Wash the cells with the recording buffer for 30 minutes to allow for the de-esterification of the dye.
- Mount the coverslip onto the imaging chamber of a fluorescence microscope.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
- Introduce **bis(tributyltin)oxide** into the chamber at the desired final concentration.
- Record the changes in fluorescence intensity at both excitation wavelengths over time.
- The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Western Blot for ER Stress Markers

This protocol details the detection of key protein markers of the endoplasmic reticulum (ER) stress pathway.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cells treated with **bis(tributyltin)oxide**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2 α , ATF4, IRE1 α)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

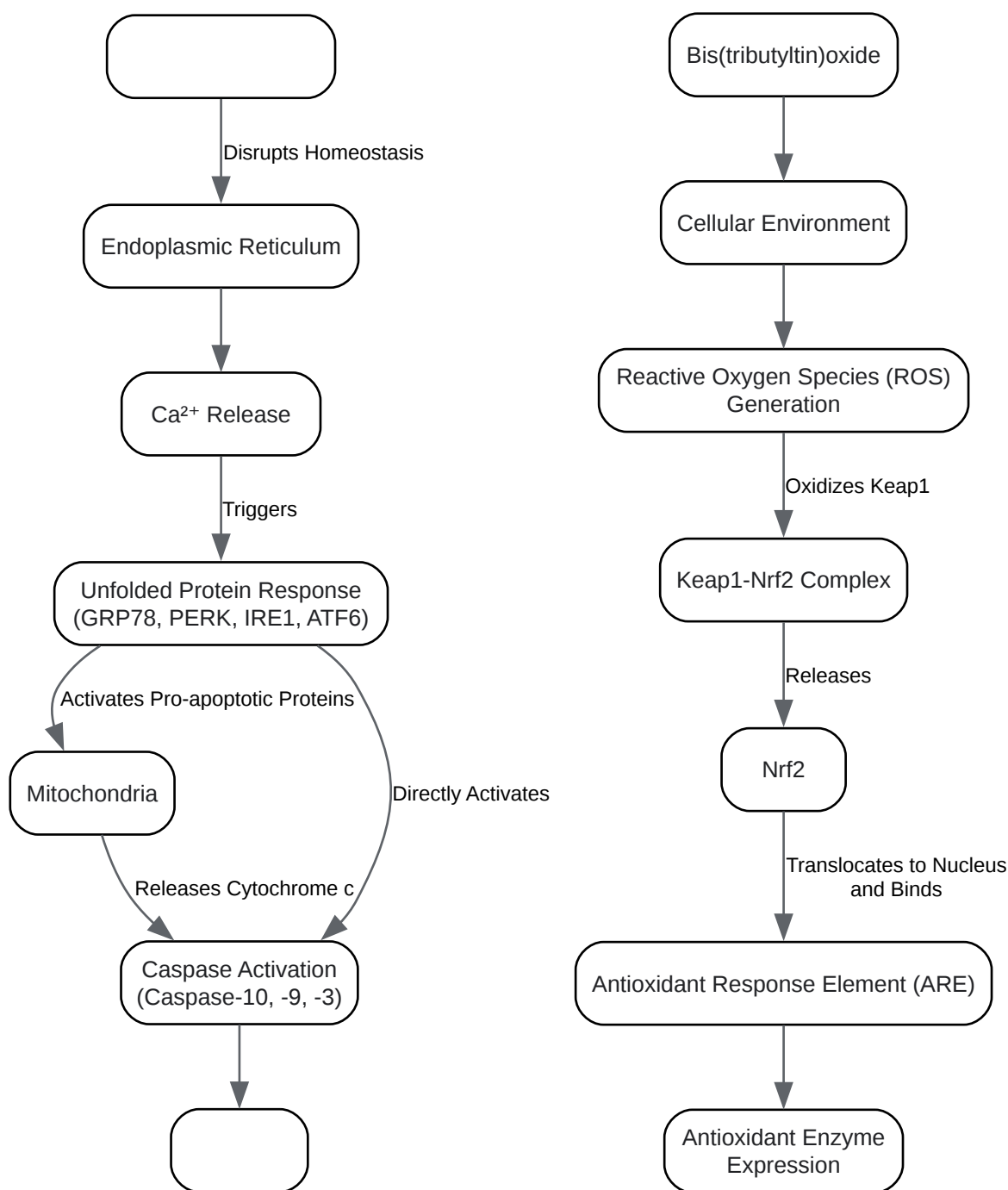
- Lyse the treated and control cells in lysis buffer on ice.
- Quantify the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4 °C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

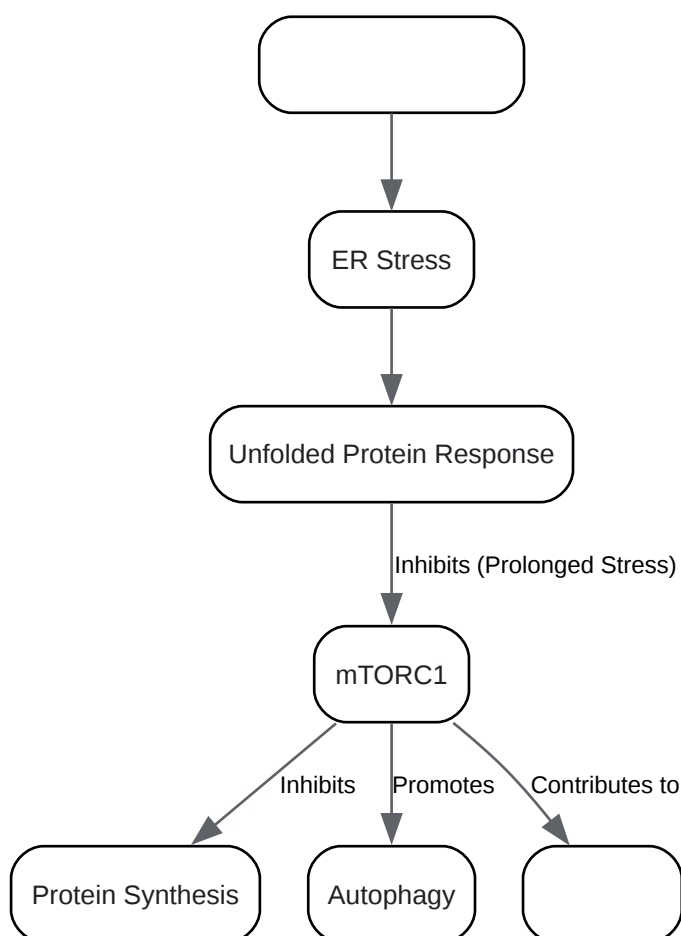
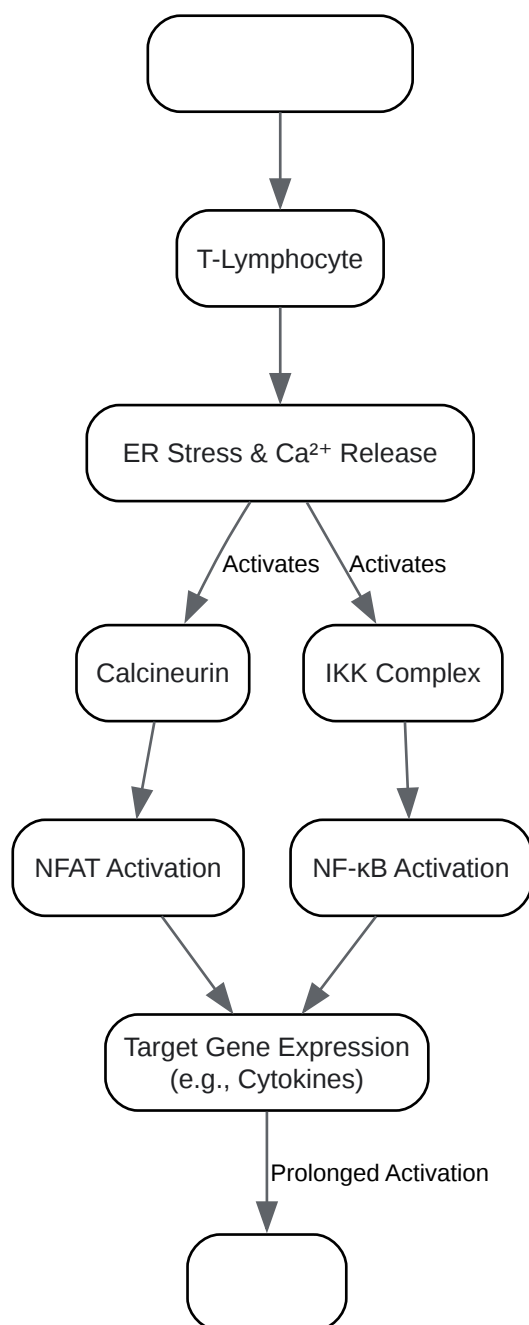
Signaling Pathways and Mechanisms of Action

Bis(tributyltin)oxide exerts its toxicity through the modulation of several key signaling pathways.

Induction of ER Stress and Apoptosis

Bis(tributyltin)oxide is a potent inducer of endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis. The proposed mechanism involves the disruption of intracellular calcium homeostasis. TBTO is thought to cause a release of calcium from the ER, leading to an accumulation of unfolded proteins and the activation of the Unfolded Protein Response (UPR). This, in turn, triggers apoptotic signaling pathways.





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References

- 1. benchchem.com [benchchem.com]
- 2. Tributyltin (TBT) induces ultra-rapid caspase activation independent of apoptosome formation in human platelets [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-10 Is the Key Initiator Caspase Involved in Tributyltin-Mediated Apoptosis in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(tributyltin) oxide(56-35-9) ¹³C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jacvam.go.jp [jacvam.go.jp]
- 13. The mTOR Signaling Pathway Interacts with the ER Stress Response and the Unfolded Protein Response in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bidirectional crosstalk between endoplasmic reticulum stress and mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. T Cell Receptor-induced Nuclear Factor κ B (NF- κ B) Signaling and Transcriptional Activation Are Regulated by STIM1- and Orai1-mediated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
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